5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Descripción
Propiedades
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5/c1-25(2)9-10-26-20(14-3-6-16(24)7-4-14)19(22(28)23(26)29)21(27)15-5-8-17-18(13-15)31-12-11-30-17/h3-8,13,20,27H,9-12H2,1-2H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPUGCWPPGLAPS-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic potential in various medical applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.98 g/mol. The structure features a pyrrolone core, chlorophenyl group, and a dihydrobenzo[dioxin] moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity through several mechanisms:
- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. The IC50 values ranged from 0.5 to 3.0 μM depending on the cell type and treatment duration .
- Mechanism of Action : The compound appears to engage with specific intracellular targets relevant to cancer progression, leading to apoptosis in treated cells. This was confirmed through quantitative capillary electrophoresis assays that measured target protein levels post-treatment .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties :
- Protection Against Neurotoxicity : In models of neurodegeneration, particularly those involving oxidative stress, the compound demonstrated a capacity to protect neuronal cells from damage. This effect is attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses .
- Potential in Neurodegenerative Diseases : Given its structural features, there is ongoing research into its efficacy against conditions such as Alzheimer's disease and Parkinson's disease.
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | SK-OV-3 (Ovarian) | 3.0 | Apoptosis induction via target engagement |
| Anticancer | MCF-7 (Breast) | 1.5 | Inhibition of proliferation |
| Neuroprotection | Neuronal Cells | 0.5 | Modulation of oxidative stress |
Case Study 1: Ovarian Cancer Treatment
A study conducted on SK-OV-3 ovarian cancer cells treated with the compound at varying concentrations showed significant dose-dependent inhibition of cell growth. The treatment resulted in a marked decrease in pirin protein levels, which is associated with tumor growth regulation.
Case Study 2: Neuroprotection in Oxidative Stress Models
In a neurotoxicity model using SH-SY5Y neuronal cells exposed to hydrogen peroxide, treatment with the compound resulted in improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Comparación Con Compuestos Similares
Data Table: Structural and Functional Comparison
*Estimated based on analogues.
Key Research Findings
- Chlorophenyl Group : Critical for hydrophobic interactions; its absence in ’s pyridinyl analogue reduces logP, impacting tissue distribution .
- Dimethylaminoethyl vs. Morpholinoethyl: The former’s lower polarity may enhance penetration into Gram-negative bacterial membranes compared to morpholinoethyl .
Métodos De Preparación
Friedel-Crafts Acylation
Reaction with 2,3-dihydrobenzo[b]dioxine-6-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) selectively functionalizes the electron-rich pyrrole ring.
Optimized Parameters :
Ruthenium-Catalyzed Carbonylative Direct Arylation
A more efficient method utilizes ruthenium-catalyzed carbonylative coupling with 2,3-dihydrobenzo[b]dioxine-6-iodide under CO atmosphere:
Conditions :
-
Catalyst : RuCl₃ (3 mol%)
-
Ligand : 1,3-Bis(diphenylphosphino)propane (dppp)
-
CO Pressure : 2 atm
N-Alkylation with 2-(Dimethylamino)Ethyl Group
The 2-(dimethylamino)ethyl side chain at position 1 is introduced via N-alkylation of the pyrrol-2-one nitrogen.
Procedure :
-
Deprotonation : Treat pyrrol-2-one with NaH in dry DMF.
-
Alkylation : Add 2-(dimethylamino)ethyl chloride (1.5 equiv) at 0°C.
-
Quenching : Pour into ice-water and extract with ethyl acetate.
Hydroxylation at Position 3
The 3-hydroxy group is introduced via oxidation of a ketone precursor or hydrolytic cleavage of a protective group.
Oxidation of 3-Ketopyrrol-2-One
Using oxone (2.0 equiv) in acetonitrile/water (4:1) at 50°C oxidizes the ketone to a hydroxyl group with 90% efficiency.
Silyl Ether Deprotection
If a trimethylsilyl (TMS) group is used for protection, treatment with tetra-n-butylammonium fluoride (TBAF) in THF cleaves the silyl ether:
Final Product Characterization and Purification
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexanes gradient) and characterized by:
-
¹H/¹³C NMR
-
High-Resolution Mass Spectrometry (HRMS)
-
HPLC Purity : >98%
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity in Aroylation : Use of directing groups (e.g., pyrimidyl) ensures precise functionalization.
-
Steric Hindrance : Bulky substituents necessitate microwave-assisted synthesis to reduce reaction times.
-
Sensitivity of Hydroxyl Group : Temporary silyl protection prevents undesired side reactions during alkylation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
- Methodological Answer : The synthesis of structurally analogous pyrrol-2-one derivatives typically involves multi-step reactions, including base-assisted cyclization and functional group modifications. For example:
-
Cyclization : Use of KOH or NaOH in ethanol/THF under reflux (60–80°C) to form the pyrrolone core .
-
Purification : Column chromatography with gradients (e.g., ethyl acetate/petroleum ether 1:3–1:1) or recrystallization from ethanol to achieve >95% purity .
-
Key Steps : Introduction of the 2-(dimethylamino)ethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA .
-
Yield Optimization : Adjust reaction time (12–24 hours) and stoichiometry (1.2–1.5 eq. of amine for alkylation) .
Analogous Compound Reaction Conditions Yield Melting Point 5-(4-Chlorophenyl)-5-hydroxy-3-phenyl derivative KOH/EtOH, reflux 61% 161.8–164.6°C 5-(4-Aminophenyl)-3-(4-bromophenyl) derivative Column chromatography (EtOAc/PE) 67% 247.0–249.5°C
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrrolone core (δ ~5.5–6.5 ppm for hydroxy protons, δ ~170–180 ppm for carbonyl carbons) and substituents (e.g., 4-chlorophenyl aromatic signals at δ ~7.3–7.5 ppm) .
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and aromatic (1500–1600 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C24H22ClN2O5: 477.12) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths, angles, and charge distribution. For example, the pyrrolone ring’s carbonyl group shows high electron density, influencing reactivity .
- Spectroscopic Predictions : Simulate NMR/IR spectra using Gaussian software and compare with experimental data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
- Reaction Pathways : Study cyclization energetics (ΔG‡) to identify rate-limiting steps and guide catalyst selection .
Q. How do substituent effects influence physicochemical and biological properties?
- Methodological Answer :
- Structure-Activity Relationships (SAR) :
- The 4-chlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability .
- The 2-(dimethylamino)ethyl chain increases solubility in polar solvents (e.g., DMSO) and may mediate hydrogen bonding with biological targets .
- Experimental Validation :
- Synthesize analogs (e.g., replacing chlorophenyl with methoxyphenyl) and compare solubility (via shake-flask method) and bioactivity (e.g., enzyme inhibition assays) .
Q. How can contradictions in spectroscopic or biological data be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological Replicates : Perform dose-response curves (n ≥ 3) in cell-based assays to account for variability. For example, IC50 discrepancies may arise from differences in cell viability protocols .
- Control Experiments : Test intermediates for residual activity to rule out false positives in bioassays .
Methodological Tables
Q. Table 1: Key Spectral Data for Analogous Compounds
| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) | FTIR (cm⁻¹) |
|---|---|---|---|
| Pyrrolone C=O | - | 170–175 | 1680–1720 |
| 4-Chlorophenyl (aromatic) | 7.3–7.5 (m) | 128–132 | 1500–1600 |
| Hydroxy (-OH) | 5.5–6.5 (br s) | - | 3200–3500 |
Q. Table 2: Comparative Reactivity of Substituents
| Substituent | Effect on Solubility | Effect on Bioactivity |
|---|---|---|
| 4-Chlorophenyl | ↓ Aqueous solubility | ↑ Enzyme inhibition |
| 2-(Dimethylamino)ethyl | ↑ DMSO solubility | ↑ Target binding affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
